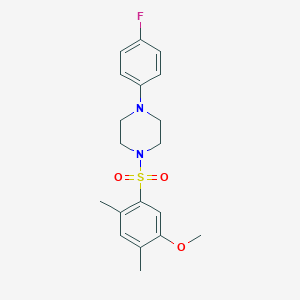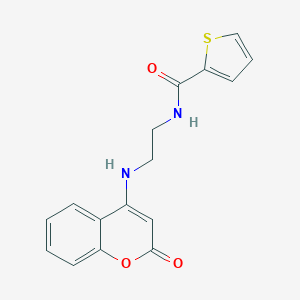
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, also known as FMDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs) that are widely distributed in the central nervous system (CNS). Activation of these receptors leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to increase cAMP levels and activate PI3K signaling, which may contribute to its effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. In animal studies, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to increase serotonin and dopamine release in the prefrontal cortex, which may contribute to its effects on mood and cognition. 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to promote the proliferation and differentiation of neural stem cells, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has several advantages as a research tool, including its high affinity for the serotonin 5-HT1A and 5-HT2A receptors, its ability to modulate intracellular signaling pathways, and its potential applications in medicinal chemistry, pharmacology, and neuroscience. However, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the long-term effects of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine on brain function and behavior, as well as its potential toxicity and side effects. Overall, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine represents a promising research tool with potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine involves the reaction of 4-fluoroaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine. The purity of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In neuroscience, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been used as a tool to study the role of these receptors in various brain functions and behaviors.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFWMZODTQSMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B508668.png)

![2-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B508670.png)

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)
![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)



![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)
![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)
![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)